molecular formula C20H18ClN3O5 B3682044 2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid CAS No. 6512-98-7

2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

Cat. No.: B3682044
CAS No.: 6512-98-7
M. Wt: 415.8 g/mol
InChI Key: MWQAKTMFZOWULE-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzoic acid derivative featuring a pyrrole ring substituted with methyl groups and a trioxotetrahydropyrimidine moiety linked via a methylidene bridge. Its synthesis likely involves multi-step condensation or cyclization reactions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

2-chloro-5-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O5/c1-10-7-12(8-15-17(25)22(3)20(29)23(4)18(15)26)11(2)24(10)13-5-6-16(21)14(9-13)19(27)28/h5-9H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAKTMFZOWULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)C(=O)O)C)C=C3C(=O)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361842
Record name 2-Chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6512-98-7
Record name 2-Chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid involves multiple steps. One common method involves the reaction of 2,5-dimethyl-1H-pyrrole with 1,3-dimethyl-2,4,6-trioxotetrahydropyrimidine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the provided evidence, focusing on synthesis, spectral data, and functional groups.

Structural Analogues from

The compounds below share core motifs (e.g., heterocyclic rings, conjugated systems) with the target molecule:

Compound Name & Structure Molecular Weight Functional Groups Synthesis Yield Key Spectral Data (IR/NMR) Melting Point (°C)
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) 386 Nitrile, ketone, furan 68% IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN); <sup>1</sup>H NMR: δ 2.24 (s, CH3), 7.94 (s, =CH) 243–246
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) 403 Nitrile, ketone, furan 68% IR: 3,423 cm⁻¹ (NH), 2,209 cm⁻¹ (CN); <sup>1</sup>H NMR: δ 2.24 (s, CH3), 8.01 (s, =CH) 213–215
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) 318 Nitrile, ketone, quinazoline 57% IR: 2,220 cm⁻¹ (CN), 1,719 cm⁻¹ (CO); <sup>1</sup>H NMR: δ 2.34 (s, CH3), 9.59 (s, NH) 268–269
Target Compound: 2-Chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic Acid Not available Benzoic acid, trioxotetrahydropyrimidine, pyrrole Not available Data not provided in sources Not available

Key Differences and Implications

Functional Groups: The target compound’s benzoic acid group distinguishes it from analogues 11a, 11b, and 12, which feature nitrile substituents.

Synthesis :

  • Analogues 11a and 11b were synthesized via condensation of aromatic aldehydes with thiouracil derivatives in acetic anhydride/acetic acid, yielding 68%. The lower yield (57%) for 12 reflects challenges in cyclization steps. The target compound’s synthesis might require similar conditions but with substituted benzoic acid precursors.

Spectral Data :

  • The absence of nitrile IR peaks (~2,200 cm⁻¹) in the target compound contrasts with 11a , 11b , and 12 . Instead, its benzoic acid group would show broad O-H stretches (~3,000 cm⁻¹) and carbonyl peaks (~1,700 cm⁻¹).

Thermal Stability :

  • The melting points of analogues correlate with molecular rigidity; 12 (268–269°C) has a fused quinazoline system, while 11b (213–215°C) incorporates a flexible benzylidene group. The target compound’s melting point is expected to fall within this range, depending on crystallinity.

Research Findings and Limitations

  • Structural Insights : The trioxotetrahydropyrimidine-pyrrole system in the target compound may enhance π-π stacking interactions compared to simpler heterocycles in analogues, as seen in similar conjugated systems .
  • Data Gaps: No direct studies on the target compound’s bioactivity, solubility, or crystallography are available in the provided evidence. Computational modeling or experimental assays would be needed to explore these properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-chloro-5-{3-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid

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